What is 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid?
What is 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid?
Comprehensive Technical Guide on 2-{[3-(trifluoromethyl)phenyl]amino}acetic Acid (CAS 349-81-5): Mechanistic Utility in Photochemistry and Synthetic Design
Executive Summary
The compound 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid (CAS 349-81-5), commonly referred to as N-[3-(trifluoromethyl)phenyl]glycine, is a highly versatile small molecule characterized by an N-aryl glycine core and a strongly electron-withdrawing meta-trifluoromethyl (-CF₃) group. This structural architecture endows the molecule with unique electronic properties, making it a critical asset in two distinct fields: as an electron-donating co-initiator in high-performance photopolymerization systems [1], and as a privileged bioisosteric building block in medicinal chemistry [2]. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic causality in applied workflows, and self-validating experimental protocols.
Structural and Physicochemical Profiling
The integration of a -CF₃ group at the meta position of the N-phenyl ring fundamentally alters the electron density of the amine lone pair. Unlike unsubstituted N-phenylglycine, which is highly electron-rich, the inductive (-I) and mesomeric effects of the -CF₃ group stabilize the molecule against premature auto-oxidation while precisely tuning its oxidation potential.
This tuning is critical for Single-Electron Transfer (SET) processes. When utilized in a Type II photoinitiating system, the increased oxidation potential requires a highly matched photosensitizer (e.g., Camphorquinone or specific Iodonium salts) to drive the electron transfer, resulting in a highly controlled, photolatent system that only activates under specific LED wavelengths (e.g., 392 nm or 405 nm).
Quantitative Data: Comparative Physicochemical Properties
To understand the utility of 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid, it is best compared against its unsubstituted analog and its pharmacological cousin, Flufenamic Acid.
| Property / Compound | N-Phenylglycine | Flufenamic Acid | 2-{[3-(CF₃)Ph]NH}AcOH |
| CAS Number | 103-01-5 | 530-78-9 | 349-81-5 |
| Molecular Weight | 151.16 g/mol | 281.23 g/mol | 219.16 g/mol |
| Core Structure | N-Aryl Acetic Acid | N-Aryl Benzoic Acid | N-Aryl Acetic Acid |
| Estimated pKa | ~2.5 | ~3.9 | ~2.8 |
| LogP (Lipophilicity) | 1.1 | 4.8 | 2.8 |
| Primary Utility | General Photoinitiator | NSAID / COX Inhibitor | Tuned Photoinitiator / Bioisostere |
Photochemical Applications: Type II Photoinitiator Systems
In radical photopolymerization, N-aryl glycines serve as highly efficient hydrogen/electron donors. Upon irradiation, the photosensitizer (PS) reaches an excited state and forms an exciplex with the 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid. A Single-Electron Transfer (SET) occurs, generating a radical ion pair. Subsequent rapid proton transfer and decarboxylation yield a highly reactive α-aminoalkyl radical (Ar-NH-CH₂•), which initiates the crosslinking of acrylate monomers [1].
Fig 1. Photo-induced electron transfer (PET) mechanism of N-aryl glycine derivatives.
Protocol 1: Formulation and Validation of a Photopolymer Resin
Objective: Establish a self-validating photocurable resin using CAS 349-81-5 as the co-initiator.
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Matrix Preparation: Combine Bisphenol A-glycidyl methacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA) in a 70:30 weight ratio.
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Causality: Bis-GMA provides mechanical rigidity, but its high viscosity hinders radical diffusion. TEGDMA acts as a reactive diluent, lowering viscosity to ensure high double-bond conversion kinetics.
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Sensitizer Integration: Dissolve 1.0 wt% Camphorquinone (CQ) into the matrix under amber light.
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Co-Initiator Addition: Add 1.5 wt% 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid.
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Causality: The 1.5 wt% threshold is mathematically derived to balance maximum radical generation against the "inner-filter effect," where excess unreacted donor absorbs incident light, severely reducing the depth of cure.
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Curing: Irradiate the 2 mm sample using a 405 nm LED at 100 mW/cm² for 60 seconds.
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Validation Checkpoint (Self-Validating System): Analyze the cured sample via Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR). Monitor the disappearance of the aliphatic C=C stretching vibration at ~1630 cm⁻¹. A conversion rate of >65% within 60 seconds confirms successful SET and decarboxylation. If the peak remains static, the redox potentials are mismatched, indicating either oxygen inhibition or insufficient light intensity.
Medicinal Chemistry and Bioisosteric Utility
Beyond materials science, 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid is a critical intermediate in drug discovery. It shares a striking structural homology with Flufenamic Acid (an anthranilic acid derivative). By shifting the carboxylic acid from the phenyl ring (benzoic acid) to an aliphatic linker (acetic acid), the molecule undergoes a bioisosteric transformation. This shift lowers the pKa (from ~3.9 to ~2.8) and increases the conformational flexibility of the anionic pharmacophore, allowing it to probe different binding pockets in cyclooxygenase (COX) enzymes or TRP ion channels. Furthermore, it serves as a direct precursor for the synthesis of trifluoromethylated indoles via Bischler cyclization [2].
Fig 2. Bioisosteric logic and synthetic utility of the N-aryl glycine core.
Protocol 2: Transition-Metal Free Cyclization to Trifluoromethylated Indoles
Objective: Convert 2-{[3-(trifluoromethyl)phenyl]amino}acetic acid into a 6-(trifluoromethyl)-1H-indol-3-yl derivative.
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Acid Chloride Activation: Suspend 10 mmol of the N-aryl glycine in 20 mL of anhydrous dichloromethane (DCM) at 0 °C. Add 12 mmol of oxalyl chloride dropwise, followed by 2 drops of anhydrous DMF.
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Causality: The DMF reacts with oxalyl chloride to form a Vilsmeier-Haack intermediate, which acts as a mild, highly efficient chlorinating agent. This prevents the degradation of the electron-deficient aromatic ring that harsher reagents (like SOCl₂) might cause.
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Friedel-Crafts Acylation (Intramolecular): Remove the solvent in vacuo, redissolve the acid chloride in anhydrous 1,2-dichloroethane (DCE), and add 2.0 equivalents of Aluminum Chloride (AlCl₃) at room temperature. Reflux for 4 hours.
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Causality: The strongly deactivating meta-CF₃ group severely reduces the nucleophilicity of the aromatic ring. A powerful Lewis acid like AlCl₃ and elevated thermal energy (refluxing DCE) are strictly required to overcome the high activation energy barrier for electrophilic aromatic substitution.
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Quenching and Extraction: Pour the mixture over ice-cold 1M HCl to break the aluminum complexes, then extract with ethyl acetate.
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Validation Checkpoint (Self-Validating System): Perform Thin-Layer Chromatography (TLC) and subsequent ¹⁹F-NMR and ¹H-NMR. The disappearance of the carboxylic acid proton (~12 ppm) in ¹H-NMR confirms cyclization. Crucially, the presence of a sharp singlet at approximately -62 ppm in the ¹⁹F-NMR spectrum validates that the sensitive trifluoromethyl group survived the harsh Lewis acidic reflux without undergoing defluorination.
References
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Lai, H., Zhu, D., Peng, X., Zhang, J., Lalevée, J., & Xiao, P. (2021). N-Aryl glycines as versatile initiators for various polymerizations. Polymer Chemistry, 12(14), 2063-2070.[Link]
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Gopi, E., & Namboothiri, I. N. N. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(28), 19349-19355.[Link]
